molecular formula C13H14D3O2Na B602650 Ibuprofen-d3 (sodium) CAS No. 1219805-09-0

Ibuprofen-d3 (sodium)

Cat. No.: B602650
CAS No.: 1219805-09-0
M. Wt: 231.28
Attention: For research use only. Not for human or veterinary use.
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Description

Ibuprofen-d3 (sodium) is a deuterated form of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The deuterium atoms replace three hydrogen atoms in the ibuprofen molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and drug metabolism research. The sodium salt form enhances its solubility in water, making it more suitable for certain applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibuprofen-d3 (sodium) typically involves the deuteration of ibuprofen. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of Ibuprofen-d3 (sodium) follows similar principles but on a larger scale. The process involves the deuteration of ibuprofen followed by the conversion to its sodium salt form. This is achieved by reacting the deuterated ibuprofen with sodium hydroxide (NaOH) in an aqueous medium, followed by crystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ibuprofen-d3 (sodium) undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Scientific Research Applications

Ibuprofen-d3 (sodium) has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of ibuprofen in biological samples.

    Biology: Employed in metabolic studies to trace the biotransformation of ibuprofen in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of ibuprofen.

    Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of ibuprofen-based medications.

Mechanism of Action

Ibuprofen-d3 (sodium) exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, Ibuprofen-d3 (sodium) reduces the production of prostaglandins, thereby alleviating pain and inflammation. The deuterium atoms do not significantly alter the mechanism of action but can provide insights into the metabolic pathways and interactions of the drug.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: The non-deuterated form of the drug, widely used as an NSAID.

    Ketoprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: An NSAID used for pain relief and inflammation reduction.

Uniqueness

Ibuprofen-d3 (sodium) is unique due to the presence of deuterium atoms, which makes it particularly valuable in research applications. The deuterium labeling allows for more precise tracking and analysis of the drug’s metabolic pathways compared to its non-deuterated counterparts.

Properties

IUPAC Name

sodium;3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1/i3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTPUWGBPLLBKW-FJCVKDQNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678708
Record name Sodium 2-[4-(2-methylpropyl)phenyl](3,3,3-~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219805-09-0
Record name Sodium 2-[4-(2-methylpropyl)phenyl](3,3,3-~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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